Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate
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Description
Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound and its derivatives are often synthesized through reactions involving oxadiazole and pyrimidine moieties. For instance, the synthesis of 1,3,4-oxadiazoles and related heterocycles involves condensing cyanoacetohydrazide with diethyl monoimidic malonate, highlighting the compound's role in producing diverse heterocyclic systems with potential applications in materials science and medicinal chemistry (Elnagdi et al., 1988).
Enzymatic Activity Enhancement
Derivatives of the compound have been shown to increase the reactivity of certain enzymes, such as cellobiase, indicating potential applications in biocatalysis and enzyme technology (Abd & Awas, 2008).
Novel Scaffolds for Drug Design
The compound's framework serves as a basis for developing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, demonstrating potent urease inhibition. This suggests its utility in drug discovery programs targeting enzyme inhibitors (Nazir et al., 2018).
Advanced Organic Synthesis Techniques
The compound is involved in complex organic synthesis techniques such as tandem retro-Michael addition-Claisen rearrangement-intramolecular cyclization, producing pyrimidinones. This showcases the compound's role in facilitating the synthesis of functionally dense molecules for further chemical exploration (Naidu, 2008).
Antimicrobial Activity
Some derivatives of the compound have been evaluated for antimicrobial activity, revealing significant effects against various bacteria and fungi. This indicates the compound's potential as a lead structure for developing new antimicrobial agents (Sarvaiya et al., 2019).
properties
IUPAC Name |
ethyl 4-oxo-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-2-23-12(22)5-4-11(21)20-8-10(9-20)15-18-14(19-24-15)13-16-6-3-7-17-13/h3,6-7,10H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQVMMWRVJQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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